Cas no 2228708-42-5 (1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one)

1-{Pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core conjugated with a propenone moiety. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its pyrimidine scaffold is conducive to interactions with biological targets, while the α,β-unsaturated ketone group offers sites for nucleophilic addition or further functionalization. The compound is useful in medicinal chemistry for developing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. Its synthetic flexibility and potential for derivatization enhance its utility in drug discovery and material science applications. Proper handling under controlled conditions is recommended due to its reactive nature.
1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one structure
2228708-42-5 structure
商品名:1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one
CAS番号:2228708-42-5
MF:C9H7N3O
メガワット:173.171381235123
CID:6313972
PubChem ID:165784213

1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one
    • EN300-1737001
    • 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
    • 2228708-42-5
    • インチ: 1S/C9H7N3O/c1-2-8(13)7-5-10-9-3-4-11-12(9)6-7/h2-6H,1H2
    • InChIKey: LALLLOXWWDQBBL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)C1C=NC2=CC=NN2C=1

計算された属性

  • せいみつぶんしりょう: 173.058911855g/mol
  • どういたいしつりょう: 173.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1737001-5.0g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
5g
$4391.0 2023-06-04
Enamine
EN300-1737001-0.25g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
0.25g
$1393.0 2023-09-20
Enamine
EN300-1737001-1.0g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
1g
$1515.0 2023-06-04
Enamine
EN300-1737001-0.1g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
0.1g
$1332.0 2023-09-20
Enamine
EN300-1737001-10.0g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
10g
$6512.0 2023-06-04
Enamine
EN300-1737001-10g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
10g
$6512.0 2023-09-20
Enamine
EN300-1737001-0.5g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
0.5g
$1453.0 2023-09-20
Enamine
EN300-1737001-0.05g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
0.05g
$1272.0 2023-09-20
Enamine
EN300-1737001-5g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
5g
$4391.0 2023-09-20
Enamine
EN300-1737001-2.5g
1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one
2228708-42-5
2.5g
$2969.0 2023-09-20

1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-one 関連文献

1-{pyrazolo1,5-apyrimidin-6-yl}prop-2-en-1-oneに関する追加情報

1-{Pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one: A Comprehensive Overview

The compound with CAS No. 2228708-42-5, commonly referred to as 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities and structural versatility. The long-tail keyword for this compound is often associated with its role in drug discovery and development.

The synthesis of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then subjected to various functionalization reactions to introduce the propenone moiety at the sixth position. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining high purity levels.

One of the most intriguing aspects of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one is its biological activity. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. In a recent study published in *Journal of Medicinal Chemistry*, researchers demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines in macrophage cells. Furthermore, its ability to scavenge free radicals suggests potential applications in the treatment of oxidative stress-related diseases such as neurodegenerative disorders.

The structural flexibility of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one allows for extensive modification, enabling researchers to explore a wide range of analogs with varying biological activities. For instance, substituting the propenone group with other functional groups has been shown to enhance or modulate specific pharmacological effects. This modular approach has facilitated the discovery of several derivatives with improved bioavailability and efficacy.

In addition to its pharmacological applications, 1-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-en-1-one has also found use in materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a potential ligand in catalysis and sensor applications. Recent research highlights its role in enhancing the catalytic activity of palladium-based catalysts in cross-coupling reactions, which are critical in organic synthesis.

From an environmental standpoint, the synthesis and application of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}propenone have been evaluated for their sustainability. Green chemistry principles have been increasingly incorporated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global initiatives aimed at reducing the environmental footprint of chemical manufacturing.

In conclusion, CAS No. 2228708425 represents a versatile and promising compound with applications spanning drug discovery, materials science, and sustainable chemistry. Its unique structure and diverse biological activities continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and computational modeling techniques unfold, it is anticipated that this compound will play an even more significant role in addressing pressing challenges in medicine and technology.

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